2-(Methylamino)benzo[d]isothiazol-3(2H)-one
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Overview
Description
2-(Methylamino)benzo[d]isothiazol-3(2H)-one is an organic compound belonging to the class of isothiazoles Isothiazoles are heterocyclic compounds containing a sulfur and nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylamino)benzo[d]isothiazol-3(2H)-one typically involves the reaction of 2-halobenzamides with carbon disulfide in the presence of a copper catalyst. This reaction proceeds through a consecutive process involving the formation of S-C and S-N bonds . The yields for this reaction can range from 30% to 89%, depending on the specific conditions and substrates used.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on improving yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-(Methylamino)benzo[d]isothiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the isothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen or sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Methylamino)benzo[d]isothiazol-3(2H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Methylamino)benzo[d]isothiazol-3(2H)-one involves its interaction with specific molecular targets. For instance, as a potential PD-1/PD-L1 inhibitor, it can block the interaction between these proteins, which is a strategy used in immunotherapy to enhance the immune response against cancer cells . The compound binds to the PD-L1 protein, preventing it from interacting with PD-1 on T cells, thereby promoting T cell activation and an anti-tumor response.
Comparison with Similar Compounds
Isothiazole: A simpler structure with only the isothiazole ring.
Benzothiazole: Similar structure but with a sulfur atom in a different position.
Thiazole: Lacks the benzene ring fused to the thiazole ring.
Uniqueness: 2-(Methylamino)benzo[d]isothiazol-3(2H)-one is unique due to the presence of both a methylamino group and an isothiazole ring fused to a benzene ring. This combination of functional groups and ring structures imparts specific chemical properties and biological activities that are not found in simpler isothiazoles or thiazoles .
Properties
Molecular Formula |
C8H8N2OS |
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Molecular Weight |
180.23 g/mol |
IUPAC Name |
2-(methylamino)-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C8H8N2OS/c1-9-10-8(11)6-4-2-3-5-7(6)12-10/h2-5,9H,1H3 |
InChI Key |
KVUXRBNGFOYQAH-UHFFFAOYSA-N |
Canonical SMILES |
CNN1C(=O)C2=CC=CC=C2S1 |
Origin of Product |
United States |
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